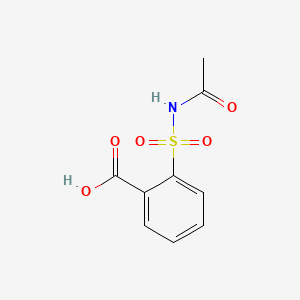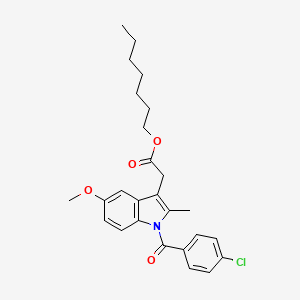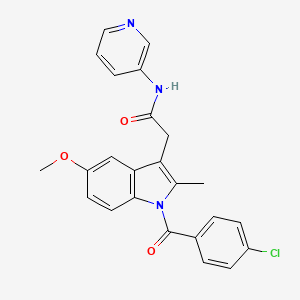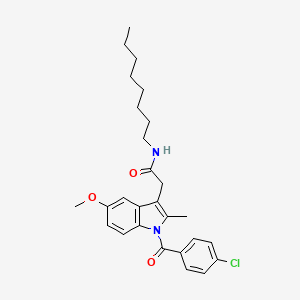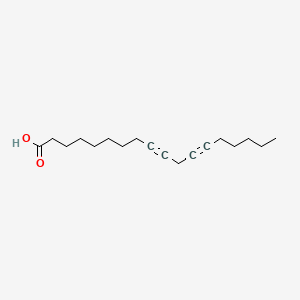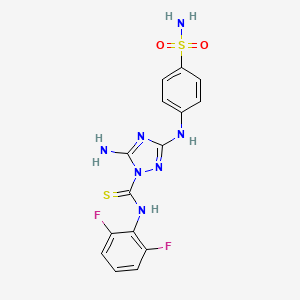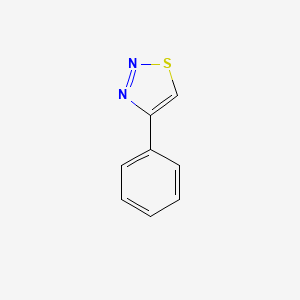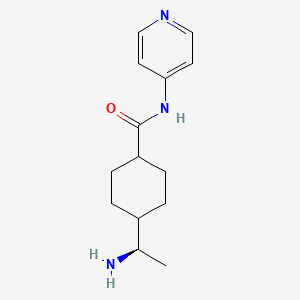
Y-27632 Dihydrochlorid
Übersicht
Beschreibung
Y-27632 ist ein zellgängiger, hochpotenter und selektiver Inhibitor der Rho-assoziierten, Spulen-enthaltende Proteinkinase (ROCK). Es inhibiert sowohl ROCK1 als auch ROCK2, indem es mit ATP um die Bindung an das katalytische Zentrum konkurriert . Diese Verbindung wird in der wissenschaftlichen Forschung häufig eingesetzt, da sie die Überlebensfähigkeit menschlicher embryonaler Stammzellen verbessern kann und eine Rolle in verschiedenen Zellprozessen spielt.
Wissenschaftliche Forschungsanwendungen
Y-27632 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Stammzellenforschung: Erhöht die Überlebensfähigkeit menschlicher embryonaler Stammzellen, indem es Dissoziations-induzierte Apoptose verhindert.
Kryokonservierung: Erhöht die Überlebensrate von kryokonservierten einzelnen menschlichen embryonalen Stammzellen.
Reprogrammierung und Differenzierung: Erleichtert die Reprogrammierung von Fibroblasten zu Neuronen und verbessert das Überleben menschlicher embryonaler Stammzell-Monolayer während Differenzierungsprotokollen.
Transplantation: Blockiert die Apoptose von neuronalen Vorläufern aus embryonalen Maus-Stammzellen nach Dissoziation und Transplantation.
Wirkmechanismus
Y-27632 übt seine Wirkungen aus, indem es die Rho-assoziierte Proteinkinase (ROCK) inhibiert, die eine entscheidende Rolle bei verschiedenen Zellprozessen wie glatter Muskelkontraktion, Zellmigration und Apoptose spielt . Indem es mit ATP um die Bindung an das katalytische Zentrum von ROCK1 und ROCK2 konkurriert, inhibiert Y-27632 effektiv deren Aktivität, was zur Modulation nachgeschalteter Signalwege führt .
Wirkmechanismus
Target of Action
Y-27632 dihydrochloride is a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK). It specifically targets both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM) by competing with ATP for binding to the catalytic site .
Mode of Action
Y-27632 binds to the catalytic site of ROCK, preventing the binding of Ras-related GTPase Rho A, which is involved in actin cytoskeleton reorganization, cell adhesion, and cell migration . By inhibiting ROCK1 and ROCK2, Y-27632 interferes with the Rho/ROCK pathway, which plays a crucial role in various cellular functions, including cell shape, motility, secretion, and gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Y-27632 is the Rho/ROCK pathway. This pathway is involved in actin cytoskeleton reorganization, cell adhesion, and cell migration . Y-27632 inhibits downstream endothelin and TGF-β-related signaling .
Result of Action
Y-27632 has been shown to enhance the survival of human embryonic stem (ES) cells when they are dissociated to single cells by preventing dissociation-induced apoptosis (anoikis), thus increasing their cloning efficiency . It also improves embryoid body formation using forced-aggregation protocols . Moreover, Y-27632 blocks apoptosis of mouse ES-derived neural precursors after dissociation and transplantation .
Action Environment
The action, efficacy, and stability of Y-27632 can be influenced by various environmental factors. For instance, the temperature and time-dependent uptake of Y-27632 into cells suggest that environmental conditions can impact its action . .
Biochemische Analyse
Biochemical Properties
Y-27632 dihydrochloride functions as a competitive inhibitor of ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site of these enzymes . This inhibition leads to the modulation of several downstream signaling pathways. The compound has a Ki value of 220 nM for ROCK1 and 300 nM for ROCK2 . Additionally, Y-27632 dihydrochloride interacts with other biomolecules such as PRK2, albeit with lower affinity (IC50 = 600 nM) .
Cellular Effects
Y-27632 dihydrochloride has profound effects on various cell types and cellular processes. It enhances the survival of human embryonic stem cells and induced pluripotent stem cells by preventing dissociation-induced apoptosis . The compound also promotes the reprogramming of fibroblasts to neurons and improves the survival of cryopreserved cells . Furthermore, Y-27632 dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ROCK1 and ROCK2 .
Molecular Mechanism
At the molecular level, Y-27632 dihydrochloride exerts its effects by binding to the catalytic site of ROCK1 and ROCK2, thereby inhibiting their kinase activity . This inhibition disrupts the phosphorylation of downstream targets involved in cytoskeletal organization, cell adhesion, and motility . Additionally, Y-27632 dihydrochloride can modulate gene expression by affecting transcription factors regulated by ROCK signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Y-27632 dihydrochloride can vary over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that Y-27632 dihydrochloride can maintain its inhibitory effects on ROCK1 and ROCK2, leading to sustained changes in cellular function . Degradation products may form over time, potentially affecting its efficacy .
Dosage Effects in Animal Models
The effects of Y-27632 dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits ROCK1 and ROCK2 without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Y-27632 dihydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK1 and ROCK2 . The compound can influence metabolic flux and metabolite levels by modulating the activity of these kinases . Additionally, Y-27632 dihydrochloride may interact with other enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, Y-27632 dihydrochloride is transported and distributed through various mechanisms. The compound is cell-permeable and can diffuse across cell membranes . It may also interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
Y-27632 dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound is known to target the cytoplasm and cytoskeleton, where it interacts with ROCK1 and ROCK2 . Post-translational modifications and targeting signals may direct Y-27632 dihydrochloride to specific organelles or compartments within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Y-27632 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 4-Aminomethylpyridin mit Cyclohexancarbonsäurechlorid beinhaltet, gefolgt von der Reduktion des resultierenden Amids mit Lithiumaluminiumhydrid . Das Endprodukt wird nach der Reinigung durch Umkristallisation erhalten.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von Y-27632 die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie in der Laborsynthese. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig automatisierte Systeme zur präzisen Steuerung der Reaktionsparameter .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Y-27632 durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Umfassen in der Regel Nucleophile wie Hydroxidionen oder Amine.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Umfassen oft Reduktionsmittel wie Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene substituierte Derivate von Y-27632 ergeben, während Oxidations- und Reduktionsreaktionen die in der Verbindung vorhandenen funktionellen Gruppen verändern können .
Vergleich Mit ähnlichen Verbindungen
Y-27632 wird häufig mit anderen ROCK-Inhibitoren wie Fasudil und Netarsudil verglichen. Während alle diese Verbindungen ROCK inhibieren, ist Y-27632 einzigartig in seiner hohen Potenz und Selektivität für ROCK1 und ROCK2 . Weitere ähnliche Verbindungen sind:
Fasudil: Ein weiterer ROCK-Inhibitor mit einem breiteren Spektrum an Kinase-Zielen.
Netarsudil: Ein neuerer ROCK-Inhibitor mit ähnlicher Wirksamkeit, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Y-27632 zeichnet sich durch seine gut dokumentierten Wirkungen auf die Stammzellüberlebensfähigkeit und seinen umfassenden Einsatz in verschiedenen Forschungsanwendungen aus .
Eigenschaften
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZTVGMEWJPKR-VOMCLLRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043740 | |
| Record name | Y 27632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146986-50-7 | |
| Record name | Y 27632 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Y-27632 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Y 27632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Y-27632 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Y-27632 dihydrochloride and how does it exert its effect?
A1: Y-27632 dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK), specifically targeting both ROCK1 and ROCK2 isoforms [, ]. It acts by competitively binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates [].
Q2: What are the downstream effects of ROCK inhibition by Y-27632 dihydrochloride?
A2: ROCK plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. By inhibiting ROCK, Y-27632 dihydrochloride has been shown to:
- Reduce smooth muscle contraction: This effect has been observed in rat stomach muscle cells, where Y-27632 dihydrochloride significantly inhibited acetylcholine-induced contraction augmented by oxidative stress [].
- Modulate macrophage polarization and inflammation: Y-27632 dihydrochloride was found to block the activation of the RhoA-ROCK/NF-κB pathway in murine macrophages, decreasing the expression of pro-inflammatory factors like IL-6 and iNOS []. This suggests a potential role in modulating inflammatory responses.
Q3: What is the molecular formula and weight of Y-27632 dihydrochloride?
A3: The molecular formula of Y-27632 dihydrochloride is C14H21N3O4S·2HCl, and its molecular weight is 396.3 g/mol.
Q4: Are there any studies on the stability of Y-27632 dihydrochloride under different conditions?
A4: While the provided research papers do not delve into the detailed stability profile of Y-27632 dihydrochloride, they do mention that it can be stored long-term at -80°C and frozen/thawed multiple times without losing its efficacy []. This suggests that the compound possesses a reasonable degree of stability under these specific conditions.
Q5: Has Y-27632 dihydrochloride been investigated in in vivo models?
A5: Yes, Y-27632 dihydrochloride has been utilized in various in vivo studies, including:
- Mouse models of bladder cancer: Researchers used Y-27632 dihydrochloride in culture media for bladder cancer patient-derived organoids and xenografts [, , , ]. These models are being explored to understand drug resistance mechanisms and evaluate potential therapeutic strategies.
- Rat models of oxidative stress-induced gastric dysfunction: Y-27632 dihydrochloride successfully attenuated the enhanced contraction induced by oxidative stress in rat stomach muscle cells, highlighting its potential therapeutic role in gastrointestinal motility disorders [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


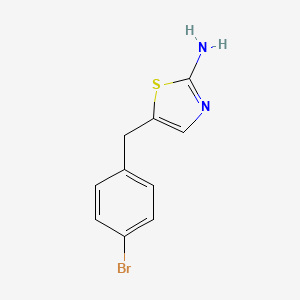
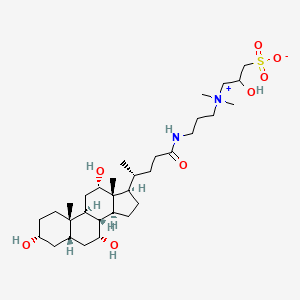
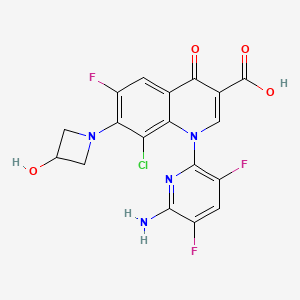
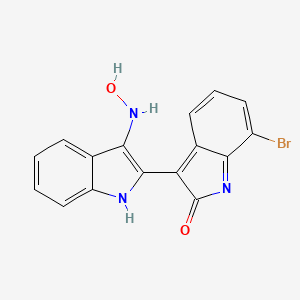
![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
